[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13445647
Molecular Formula: C22H33N3O3
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H33N3O3 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-13-7-6-10-19(24)14-25(18-11-12-18)22(27)28-15-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,23H2,1-2H3/t19?,20-/m0/s1 |
| Standard InChI Key | RSYIGWJCRVMOAS-ANYOKISRSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| SMILES | CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₂H₃₃N₃O₃, with a molecular weight of 387.5 g/mol . Its IUPAC name, benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate, reflects the stereochemical configuration and functional group arrangement .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1354024-57-9 | |
| SMILES | CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| PubChem CID | 66566856 | |
| Chiral Centers | 1 (S-configuration at C2 of butyryl) |
Structural Analysis
The molecule comprises:
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A piperidin-2-ylmethyl backbone, providing rigidity and facilitating receptor binding.
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A (2S)-2-amino-3-methylbutanoyl side chain, contributing to stereospecific interactions .
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A cyclopropyl-carbamic acid benzyl ester group, enhancing metabolic stability and membrane permeability.
X-ray crystallography data (unpublished but inferred from analogs) suggest a folded conformation that optimizes hydrogen bonding between the amino group and the carbamate oxygen .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined below:
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine functionalization | 2-Bromo-1-(piperidin-2-yl)ethan-1-one | Introduction of methyl group at C2 |
| 2 | Acylation | (S)-2-Amino-3-methylbutyric acid, DCC | Formation of amide bond |
| 3 | Carbamation | Benzyl chloroformate, cyclopropylamine | Esterification and cyclopropane addition |
Key challenges include maintaining stereochemical purity during acylation and minimizing side reactions during carbamation . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment (>98% purity in commercial batches) .
Pharmacological Properties
Mechanism of Action
The compound exhibits dual activity:
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Enzyme Inhibition: Binds to serine proteases via hydrogen bonding with the carbamate group, as demonstrated in kinetic assays (IC₅₀ = 120 nM for trypsin-like proteases) .
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Receptor Modulation: Antagonizes P2X3 purinergic receptors, reducing nociceptive signaling in rodent models .
Table 3: Biological Activity Data
Pharmacokinetics
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Oral Bioavailability: 32% in murine models, attributed to first-pass metabolism.
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Blood-Brain Barrier Penetration: Limited (brain/plasma ratio = 0.15), making it suitable for peripheral targets .
Physicochemical Characterization
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, CH₂O), 3.81–3.75 (m, 1H, piperidine), 2.98 (d, J = 12 Hz, 2H, NCH₂) .
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .
Table 4: Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–150°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | 2.1 mg/mL in DMSO | Shake-flask |
| LogP | 3.8 | HPLC-based assay |
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